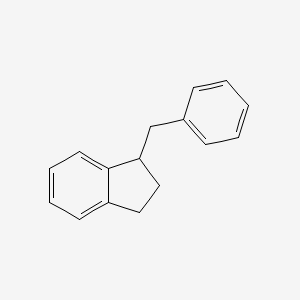

1-Benzyl-2,3-dihydro-1h-indene

Description

Historical Context and Significance in Synthetic Organic Chemistry

The indane framework has been a subject of chemical interest for over a century, with its parent compound, indene (B144670), first isolated from coal tar. bldpharm.com The hydrogenation of indene provides 2,3-dihydro-1H-indene, a saturated analogue that has become a versatile building block in organic synthesis. rsc.org The significance of the dihydroindene class lies in its prevalence in various biologically active compounds and its utility as an intermediate in the synthesis of more complex molecular architectures. The development of synthetic methods to access functionalized dihydroindenes has been an active area of research, driven by the need to create novel pharmaceuticals and materials.

Overview of the 1-Benzyl-2,3-dihydro-1H-indene Scaffold in Research

While this compound is a known chemical entity, extensive research focusing solely on this specific molecule is not widely documented in publicly available literature. However, the broader class of benzyl-substituted dihydroindenes has attracted considerable scientific attention. For instance, research into related compounds such as (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol has been pursued in the context of developing anti-inflammatory agents. nih.gov The synthesis of such complex dimeric indane compounds highlights the importance of the benzyl-dihydroindene scaffold in medicinal chemistry. nih.gov

Furthermore, synthetic efforts have been directed towards the creation of functionalized benzyl-dihydroindene derivatives. A notable example is the diastereospecific bis-alkoxycarbonylation of 1H-indene with benzyl (B1604629) alcohol to produce dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. mdpi.comresearchgate.net This palladium-catalyzed reaction demonstrates a sophisticated method for introducing benzyl groups and other functionalities onto the dihydroindene core under mild conditions. mdpi.comresearchgate.net Such research underscores the synthetic accessibility and the potential for creating a diverse library of benzyl-dihydroindene derivatives for various applications.

Relevance of Indene and Dihydroindene Core Structures in Chemical Synthesis

The indene and dihydroindene skeletons are privileged structures in chemical synthesis due to their frequent appearance in molecules with significant biological activity. The indane moiety is a key component in a range of pharmaceuticals. nih.gov The versatility of the dihydroindene core allows for its functionalization at various positions, enabling the synthesis of a wide array of derivatives with distinct properties. ontosight.ai

The development of novel synthetic routes to indenes and dihydroindenes remains an important focus in organic chemistry. nih.gov These methods often involve transition-metal-catalyzed cyclization reactions, providing efficient access to these valuable carbocyclic systems. nih.gov The ability to construct the indene and dihydroindene core with high levels of control over stereochemistry and substitution patterns is crucial for the targeted synthesis of complex natural products and new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

4831-01-0 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-benzyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C16H16/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,15H,10-12H2 |

InChI Key |

LPFVAOTWPPGFKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2,3 Dihydro 1h Indene and Analogous Structures

Direct Synthesis Approaches to 1-Benzyl-2,3-dihydro-1H-indene

The direct synthesis of the chiral molecule this compound with high enantiopurity is a challenging yet crucial endeavor. A prominent and effective method involves the asymmetric hydrogenation of a precursor molecule, 1-benzylidene-2,3-dihydro-1H-indene.

Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Exocyclic C=C Bonds

A significant breakthrough in the synthesis of chiral this compound involves the iridium-catalyzed asymmetric hydrogenation of the unfunctionalized exocyclic C=C double bond in 1-benzylidene-2,3-dihydro-1H-indene. This method has demonstrated the capability of achieving high enantiomeric excess (ee), a measure of the purity of the desired stereoisomer.

The success of this enantioselective hydrogenation hinges on the use of a chiral catalyst, typically composed of an iridium metal center coordinated to a chiral ligand. Among the most effective are phosphine-oxazoline (PHOX) type ligands. Specifically, the use of an iridium complex with a BiphPHOX ligand has been reported to yield the desired this compound product with up to 98% ee. nih.gov

The chiral environment created by the PHOX ligand around the iridium center is crucial for differentiating between the two faces of the exocyclic double bond, leading to the preferential formation of one enantiomer over the other. The modular nature of these ligands, derived from readily available chiral amino alcohols, allows for fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity. organic-chemistry.org

Table 1: Selected Chiral Ligands in Iridium-Catalyzed Asymmetric Hydrogenation

| Ligand Type | Specific Ligand Example | Application | Reference |

|---|---|---|---|

| Phosphine-Oxazoline (PHOX) | BiphPHOX | Asymmetric hydrogenation of unfunctionalized exocyclic C=C bonds | nih.gov |

In the iridium-catalyzed asymmetric hydrogenation of 1-benzylidene-2,3-dihydro-1H-indene, additives can play a critical role in enhancing both the efficiency and the stereochemical outcome of the reaction. It has been observed that the presence of an acetate (B1210297) ion is crucial for achieving high enantioselectivity. nih.gov While the precise mechanism of action is a subject of ongoing research, it is believed that the acetate may influence the catalytic cycle, potentially by altering the coordination environment of the iridium catalyst or participating in the proton transfer steps.

The choice of solvent also significantly impacts the reaction. Coordinating solvents such as THF and dioxane have been found to be detrimental, leading to a dramatic decrease in the conversion of the starting material. This is likely due to the solvent molecules competing with the substrate for coordination to the iridium catalyst, thereby deactivating it. nih.gov

Construction of the 2,3-Dihydro-1H-indene Core for Substituted Derivatives

Beyond the direct synthesis of this compound, a broader strategy involves the initial construction of the 2,3-dihydro-1H-indene (indane) core, which can then be further functionalized. Metal-catalyzed cyclization and annulation reactions are powerful tools for this purpose.

Metal-Catalyzed Cyclization and Annulation Reactions

Various transition metals, particularly those in the platinum group, are effective catalysts for the formation of the indene (B144670) ring system from acyclic precursors. These reactions often proceed through a series of steps including oxidative addition, migratory insertion, and reductive elimination.

A notable method for the synthesis of substituted indenes involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, catalyzed by a rhodium(I) complex. This approach provides a convergent route to a variety of indene derivatives in high yields. nih.gov

The regioselectivity of the alkyne insertion is a key aspect of this transformation and is influenced by the steric properties of the substituents on the alkyne. Bulky substituents tend to direct the reaction to favor the formation of indenes where the bulky group is at the alpha-position (position 1) of the indene ring. nih.gov This steric control allows for a degree of predictability in the synthesis of specifically substituted indene derivatives, which can then be hydrogenated to the corresponding 2,3-dihydro-1H-indenes.

Table 2: Substrate Scope in Rh(I)-Catalyzed Indene Synthesis

| Alkyne Substituent | Regioselectivity | Reference |

|---|---|---|

| Bulky Group | Favors substitution at the α-position of the indene | nih.gov |

| Less Bulky Group | Leads to a mixture of regioisomers | nih.gov |

Diastereospecific Carbonylation Reactions

Carbonylation reactions provide a powerful means of introducing carbonyl groups into organic molecules. In the context of indene chemistry, diastereospecific carbonylation reactions are particularly valuable for the synthesis of chiral succinic acid ester derivatives.

The bis-alkoxycarbonylation of olefins is a highly useful reaction for the synthesis of succinic acid ester derivatives. A diastereospecific bis-alkoxycarbonylation of 1H-indene has been developed using a palladium(II) catalyst. rsc.org This reaction utilizes benzyl (B1604629) alcohol as both a nucleophile and the solvent, in the presence of carbon monoxide. The active catalyst is formed in situ from palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and the ligand N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine, with p-benzoquinone acting as an oxidant. rsc.org

This process converts 1H-indene into dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate with high diastereoselectivity and in excellent yield. The reaction proceeds under mild conditions, making it an attractive method for the synthesis of these valuable dicarboxylate compounds. rsc.org

The stereochemical outcome of the palladium(II)-catalyzed bis-alkoxycarbonylation of 1H-indene is a key feature of this methodology. The reaction is diastereospecific, meaning that the stereochemistry of the starting alkene dictates the stereochemistry of the product. rsc.org In the case of 1H-indene, which has a (Z)-configured double bond within its five-membered ring, the reaction leads to the formation of the syn-diastereomer of the succinic acid ester derivative. rsc.org

This stereocontrol is attributed to a concerted syn-addition of the palladium-benzoyloxycarbonyl moiety to the double bond of the indene. The relative syn stereochemistry of the product, dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, has been confirmed by Nuclear Overhauser Effect SpectroscopY (NOESY) experiments, which showed a correlation between the two newly introduced stereocenters. rsc.org This high level of stereocontrol is crucial for applications where specific stereoisomers are required.

| Catalyst System | Substrate | Product | Diastereoselectivity | Yield | Reference |

| Pd(TFA)₂ / N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | 1H-Indene | dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | syn-diastereomer | 87% | rsc.org |

Cascade and Multicomponent Reaction Strategies

Cascade and multicomponent reactions (MCRs) offer efficient pathways for the synthesis of complex molecular architectures, such as the dihydroindene scaffold, from simple starting materials in a single step. nih.gov20.210.105 These reactions are characterized by their atom economy and operational simplicity. 20.210.105nih.gov

A notable example is the synthesis of dihydro-4H-indeno[1,2-b]furan-3-carboxamides and tetrahydroindeno[1,2-b]pyrrole-3-carboxamides through MCRs involving diketene (B1670635) and ninhydrin. nih.gov These reactions can proceed as a three-component reaction (3CR) with a primary amine or a four-component reaction (4CR) with two different primary amines, highlighting the versatility of this approach. nih.gov The key advantages of this methodology include the use of readily available starting materials, simple workup procedures, and the absence of a need for a catalyst. nih.gov

Another powerful strategy involves organocatalytic cascade reactions. For instance, reactions between 2,4-dienals and dienophiles with a coumarin-based structure, activated through trienamine catalysis, can generate complex polycyclic structures. mdpi.com This approach allows for the generation of new reactive species within the same molecule, leading to a series of consecutive reactions and the formation of diverse and complex compounds. mdpi.com

Enzyme-mediated cascade reactions are also prevalent in biosynthesis, showcasing nature's efficiency in constructing intricate molecules. nih.gov These enzymatic cascades can involve nucleophilic, electrophilic, pericyclic, and radical reactions to build complex scaffolds. nih.gov

While not a direct synthesis of this compound, a diastereospecific bis-alkoxycarbonylation of 1H-indene using benzyl alcohol and carbon monoxide has been developed to produce dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. mdpi.comunibo.itresearchgate.net This palladium-catalyzed reaction proceeds under mild conditions and demonstrates a cascade process where benzyl alcohol acts as both a nucleophile and the solvent. mdpi.comresearchgate.net

The following table summarizes a key cascade reaction for a dihydroindene derivative:

| Product | Starting Materials | Catalyst/Reagents | Key Features | Yield | Reference |

| Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | 1H-Indene, Benzyl alcohol, Carbon monoxide | Pd(TFA)₂, N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine, p-benzoquinone | Diastereospecific, Mild conditions | 87% | mdpi.comresearchgate.net |

Ring-Closure Reactions in Dihydroindene Scaffold Construction

Ring-closure reactions are fundamental to the construction of the 2,3-dihydro-1H-indene scaffold. Various strategies have been developed, often involving the cyclization of a suitably substituted aromatic precursor.

One common approach involves the conversion of a 2-substituted benzyl halide into a disubstituted malonic acid diester, followed by hydrogenation, decarboxylation, and conversion to the corresponding carboxylic acid chloride. google.com Subsequent intramolecular Friedel-Crafts acylation (ring closure) yields a 1-indanone, which can then be reduced to the dihydroindene. google.com

Ring-closing metathesis (RCM) is another powerful tool for forming cyclic structures. youtube.com While not directly applied to the simplest dihydroindene, it has been used in the synthesis of complex heterocyclic systems containing the indoline (B122111) scaffold. researchgate.net The Chauvin mechanism is often invoked to explain the catalytic cycle of olefin metathesis reactions. youtube.com

Baldwin's rules provide a set of guidelines for predicting the feasibility of ring-closure reactions based on the geometry of the transition state. libretexts.org These rules classify cyclizations as "exo" or "endo" and as attacking a "tet" (tetrahedral), "trig" (trigonal), or "dig" (digonal) center, with certain combinations being favored or disfavored. libretexts.org For instance, all exo-tet reactions are favored. libretexts.org

Ring-expansion and ring-contraction reactions also offer pathways to the indene core. A photoredox-enabled ring expansion of indene using α-iodonium diazo compounds can lead to functionalized naphthalenes, demonstrating a carbon-atom insertion methodology. nih.gov Conversely, ring contraction of 1,2-dihydronaphthalene (B1214177) derivatives has been explored for the formation of trans-1,3-substituted indanes, which are key structural motifs in certain natural products. acs.orgacs.org

Reductive Synthesis Pathways for Saturated Indene Rings

The saturation of the indene ring to form 2,3-dihydro-1H-indene is a critical step in many synthetic routes. This is typically achieved through the reduction of an indanone or an indene precursor.

The reduction of 1-indanones is a common method. google.com Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for reducing the keto group to a hydroxyl group, which can then be removed through hydrogenolysis or other deoxygenation methods to yield the dihydroindene. acs.org For example, 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one can be coupled with benzaldehydes, and the resulting intermediate is then subjected to two reductive steps using LiAlH₄ and H₂-Pd/C to produce the final dihydroindene derivatives. nih.gov

Direct hydrogenation of the double bond in an indene derivative is another straightforward approach. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a widely used and efficient method for this transformation. nih.gov

The following table provides examples of reductive steps in the synthesis of dihydroindene derivatives:

| Starting Material | Reducing Agent(s) | Product Type | Reference |

| 1-Indanone derivative | LiAlH₄, then H₂-Pd/C | Dihydroindene derivative | nih.gov |

| Ketone precursor | NaBH₄ | Alcohol intermediate | acs.org |

Strategies for Introducing Benzyl Moieties and Other Substituents

Alkylation and Arylation Methods

Introducing a benzyl group onto the dihydroindene scaffold can be achieved through various alkylation and arylation techniques. Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings.

Palladium-catalyzed cross-coupling reactions are highly effective for introducing aryl groups. The Suzuki-Miyaura cross-coupling, for instance, can couple arylboronic acids with benzyl halides to form diarylmethanes. organic-chemistry.org Similarly, nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols and aryl halides have been developed. organic-chemistry.org

Deprotonative cross-coupling represents another strategy. For example, the α-arylation of benzyl thioethers with aryl bromides can be achieved using a palladium catalyst in the presence of a strong base like LiN(SiMe₃)₂. nih.gov This method involves the reversible deprotonation of the benzylic C-H bond followed by cross-coupling. nih.gov

Derivatization of the Dihydroindene Scaffold

The 2,3-dihydro-1H-indene scaffold can be further functionalized to create a diverse range of derivatives with potential applications.

One common point of derivatization is the 1-position. For example, 2,3-dihydro-1H-inden-1-one can undergo a condensation reaction with substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) to form 2-benzylidene-2,3-dihydro-1H-inden-1-ones. nih.gov These intermediates can then be further modified.

In the synthesis of novel tubulin polymerization inhibitors, 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one was coupled with various substituted benzaldehydes. nih.gov The resulting chalcone-like intermediates were then reduced to afford the final dihydroindene derivatives with a substituted benzyl group at the 1-position and a variety of substituents on the benzyl ring. nih.gov This highlights a strategy of building the benzylidene moiety first, followed by reduction to achieve the desired substituted 1-benzyl-dihydroindene structure.

Derivatization can also occur on the five-membered ring. For example, the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate introduces two benzyl ester groups at the 1 and 2-positions through a bis-alkoxycarbonylation reaction. mdpi.comunibo.itresearchgate.net

Mechanistic Investigations of Reactions Involving 1 Benzyl 2,3 Dihydro 1h Indene and Its Precursors/derivatives

Detailed Reaction Mechanisms of Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a premier method for synthesizing chiral compounds like 1-benzyl-2,3-dihydro-1H-indene from its prochiral precursor, 1-benzyl-1H-indene. slideshare.net This transformation adds two hydrogen atoms across the double bond with high stereoselectivity, creating a chiral center. The mechanism is intricate, typically involving a chiral transition metal catalyst, most commonly based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), and more recently, earth-abundant metals like iron (Fe) and cobalt (Co). slideshare.netorganic-chemistry.org

The generally accepted mechanism for catalysts like those based on Ru-BINAP proceeds through a "dihydride" pathway. youtube.com The key steps are:

Oxidative Addition: The active catalyst, often a Ru(II) species, reacts with molecular hydrogen (H₂) to form a ruthenium dihydride complex.

Substrate Coordination: The alkene (the indene (B144670) precursor) coordinates to the metal center, displacing a solvent molecule. The chiral ligands on the catalyst create a sterically defined environment, forcing the alkene to bind in a specific orientation (face).

Migratory Insertion: One of the hydride ligands on the metal is transferred to one of the carbons of the double bond. This step, often the enantio-determining step, forms a metal-alkyl intermediate. nih.gov The stereochemistry of the new C-H bond is dictated by the facial selectivity of the initial coordination.

Reductive Elimination: The second hydride ligand is transferred to the other carbon atom of the original double bond, forming the saturated C-C bond of the final product and regenerating the active catalyst. youtube.com

Kinetic, spectroscopic, and computational studies on similar systems have provided deeper insights. nih.gov For some Ru-catalyzed hydrogenations, the addition of H₂ can be the rate-determining step, while the subsequent alkene insertion determines the enantioselectivity. nih.gov In cobalt-catalyzed systems, isotopic labeling studies have established that 1,2-alkene insertion is typically both the turnover-limiting and enantio-determining step. nih.gov These studies confirm that processes like β-hydrogen elimination, which could erode stereochemistry, are often not competitive. nih.gov

Table 1: Catalyst Performance in Asymmetric Hydrogenation of Indene Derivatives This table presents representative data on the enantioselective hydrogenation of substituted indenes, highlighting the effectiveness of different catalytic systems.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Ref |

|---|---|---|---|---|

| (S)-CoCH₃ | 3-phenyl-1H-indene | 98 | 94 | acs.org |

| (S)-CoCH₃ | 3-(4-methoxyphenyl)-1H-indene | >99 | 95 | acs.org |

| (S)-CoCH₃ | 3-(4-chlorophenyl)-1H-indene | 98 | 95 | acs.org |

| Rh-(R,R)-BenzP* | N-(3,4-dihydronaphthalen-1-yl)acetamide | >99 | 99 | researchgate.net |

| [Rh(cod)₂]BF₄ / Ligand | 1-benzyl-1H-indene | >99 | 99 | us.es |

Mechanistic Pathways of Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful tools for introducing a carbonyl group (C=O) into organic molecules, enabling the synthesis of derivatives like indenones from indene precursors. nih.gov The general catalytic cycle for such transformations, for instance in a carbonylative cyclization, involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states. youtube.comyoutube.com

A plausible mechanistic pathway includes the following steps:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide or triflate (e.g., a 2-halophenyl derivative with a side chain) to a Pd(0) complex. This forms a Pd(II) intermediate with a new palladium-carbon sigma bond. youtube.com

CO Insertion: A molecule of carbon monoxide (CO) coordinates to the Pd(II) center and then inserts into the palladium-carbon bond. This migratory insertion step forms a palladium-acyl complex.

Intramolecular Reaction: The nucleophilic part of the substrate (e.g., an activated methylene (B1212753) group or an alkene on the side chain) attacks the electrophilic acyl carbon. This step can occur via several pathways, including intramolecular Heck-type insertion or nucleophilic attack, leading to cyclization and the formation of the indene ring system.

Reductive Elimination or β-Hydride Elimination: To regenerate the Pd(0) catalyst and release the final product, the Pd(II) intermediate undergoes either reductive elimination (if another group is present on palladium) or, more commonly in these cyclizations, a β-hydride elimination followed by reductive elimination of H-X (where X is the halide). youtube.com

In specific applications, such as the palladium-catalyzed cyclocarbonylation of arynes with allyl carbonates, the mechanism involves the formation of a palladacycle intermediate from the aryne and the Pd(0) catalyst. nih.gov Subsequent CO insertion and reaction with the allyl carbonate lead to the selective synthesis of 2-methylene-3-substituted-2,3-dihydro-1H-inden-1-ones. nih.gov

Elucidation of Stereochemical Control in Enantioselective and Diastereoselective Syntheses

Stereochemical control is the cornerstone of asymmetric synthesis, determining the three-dimensional arrangement of atoms in the product. In the synthesis of substituted dihydroindanes like this compound, both enantioselective and diastereoselective control are critical.

Enantioselective Control: In enantioselective reactions, such as the asymmetric hydrogenation of 1-benzyl-1H-indene, the chiral catalyst is responsible for differentiating between the two prochiral faces of the substrate's double bond. rsc.org The mechanism of enantioselection is often explained by steric and electronic interactions between the substrate and the chiral ligand framework of the catalyst. researchgate.net

For example, in Rh-catalyzed hydrogenations using chiral diphosphine ligands, the substrate coordinates to the metal in a "quadrant" model. youtube.com The bulky groups on the chiral ligand block two of the four quadrants around the metal center, leaving two less-hindered quadrants for the substrate to approach. The substrate orients itself to minimize steric clash, which leads to preferential coordination to one face of the double bond. researchgate.net Subtle interactions, such as C-H···π interactions between the substrate's aryl group and the ligand's phenyl groups, can further stabilize the preferred catalyst-substrate complex, enhancing enantioselectivity. researchgate.net

Diastereoselective Control: Diastereoselective synthesis aims to form one diastereomer preferentially over others when multiple stereocenters are created. youtube.com In the context of indane synthesis, domino reactions can create highly functionalized indanes with excellent diastereomeric ratios. acs.org For instance, an N-heterocyclic carbene (NHC) can catalyze a domino Stetter-Michael reaction to produce indanes with high diastereoselectivity. acs.org Similarly, cascade reactions involving a Michael addition followed by an intramolecular cyclization can proceed with high diastereoselectivity, where the stereochemistry of the first-formed stereocenter directs the approach of the reacting groups in the subsequent cyclization step. beilstein-journals.org

In some cases, the catalyst can override the inherent stereochemical preference of the substrate. nih.gov This "catalyst control" is crucial for accessing all possible diastereomers of a product. By choosing the appropriate enantiomer of the catalyst, it's possible to achieve a "matched" interaction (where catalyst and substrate control align) or a "mismatched" interaction (where they oppose), allowing for the selective synthesis of different diastereomers. nih.gov

Cascade Reaction Mechanistic Studies for Indenodihydropyridine and Indenopyridine Formation

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgnih.gov A notable example is the selective synthesis of indenodihydropyridines and indenopyridines from the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones (BIDs). nih.gov

The mechanistic pathway of this cascade reaction is solvent-dependent and proceeds as follows: nih.gov

Michael Addition: The reaction initiates with a nucleophilic Michael addition of the 1,1-enediamine to the electron-deficient β-carbon of the benzylidene group in the BID. This forms a zwitterionic intermediate.

Proton Transfer and Cyclization: A proton transfer occurs, followed by an intramolecular cyclization. The nitrogen atom of the enamine moiety attacks one of the carbonyl groups of the indenedione core. This 6-endo-trig cyclization leads to a new six-membered heterocyclic ring fused to the indene system.

Dehydration/Aromatization: The final step depends on the reaction conditions.

In a protic solvent like ethanol (B145695) at a moderate temperature, the intermediate undergoes dehydration (loss of a water molecule) to yield the final indenodihydropyridine product. nih.gov

When the reaction is conducted in an aprotic solvent like 1,4-dioxane (B91453) at reflux, a subsequent oxidation or elimination step occurs, leading to the aromatization of the newly formed ring, producing the fully aromatic indenopyridine compound. nih.gov

This methodology demonstrates a high degree of atom economy and allows for the construction of complex heterocyclic scaffolds from simple precursors in a single step. nih.gov

Table 2: Solvent Effect on Cascade Reaction Product

| Starting Materials | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|

| 1,1-Enediamine + BID | Ethanol | Room Temp. | Indenodihydropyridine | nih.gov |

| 1,1-Enediamine + BID | 1,4-Dioxane | Reflux | Indenopyridine | nih.gov |

Mechanisms of Anionic Oxidative Rearrangement Reactions

Anionic oxidative rearrangements involve the migration of an alkyl or aryl group within an anionic intermediate. A classic example that illustrates this type of mechanism is the benzilic acid rearrangement, which converts a 1,2-diketone to an α-hydroxy carboxylic acid under basic conditions. wikipedia.orgberhamporegirlscollege.ac.in This mechanism can be applied to understand the rearrangement of indene-based 1,2-diones.

The established mechanism for the benzilic acid rearrangement proceeds through the following steps: wikipedia.org

Nucleophilic Attack: A hydroxide (B78521) ion (or other strong base) performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the 1,2-dione, forming a tetrahedral alkoxide intermediate.

Bond Rotation: The intermediate undergoes rotation around the central carbon-carbon bond to place the migrating group (R) in an anti-periplanar position relative to the C-O bond of the other carbonyl group.

1,2-Anionic Migration: This is the rate-determining step. The migrating group (an aryl or alkyl group) shifts with its electron pair from its original carbon to the adjacent carbonyl carbon. Concurrently, the electrons from the alkoxide reform a carbonyl group. This concerted step results in a rearranged carboxylate. The migratory aptitude generally follows the order: aryl > alkyl. wikipedia.org

Protonation: The resulting carboxylate anion is stable under the basic reaction conditions. An acidic workup in the final step protonates the alkoxide to yield the final α-hydroxy carboxylic acid product. wiley-vch.de

When applied to a cyclic diketone, such as a derivative of indene-1,2-dione, this rearrangement leads to a ring contraction product. wikipedia.org

Role of Metal-Vinylidene Intermediates and Hydrogen Shifts in Cyclization Processes

Metal-vinylidene complexes are versatile intermediates in modern organic synthesis, particularly in the cyclization of alkynes to form cyclic structures like indenes. acs.orgnih.govacs.org These reactions typically start with a terminal alkyne and a transition metal catalyst, often based on ruthenium (Ru) or palladium (Pd). organic-chemistry.org

The mechanism for the formation of an indene from a 2-alkyl-1-ethynylbenzene derivative via a metal-vinylidene intermediate involves several key steps: organic-chemistry.org

Vinylidene Formation: The terminal alkyne coordinates to the electron-rich metal center. This is followed by a tautomerization process where the alkyne rearranges to a metal-vinylidene species (M=C=CHR). This intermediate is highly electrophilic at its α-carbon.

Intramolecular Cyclization: The electron-rich aromatic ring attacks the electrophilic α-carbon of the vinylidene complex in an intramolecular electrophilic substitution-type reaction. This forms a six-membered ring intermediate and temporarily disrupts the aromaticity of the benzene (B151609) ring.

1,5-Hydrogen Shift: To restore aromaticity, a 1,5-hydride shift occurs. A hydrogen atom from the benzylic position of the side chain migrates to the exocyclic double bond of the newly formed ring. organic-chemistry.org This step is crucial for the formation of the stable indene product.

Catalyst Regeneration: The indene product dissociates from the metal center, regenerating the active catalyst for the next cycle.

This pathway highlights how metal-vinylidene intermediates can facilitate the construction of the indene skeleton through a sequence of activation, cyclization, and rearrangement. organic-chemistry.org

Computational Chemistry and Theoretical Studies on 1 Benzyl 2,3 Dihydro 1h Indene Architectures

Quantum Chemical Calculations for Geometry Optimization and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org This process iteratively adjusts atomic coordinates to find a minimum on the potential energy surface. arxiv.orgyoutube.com For a flexible molecule like 1-benzyl-2,3-dihydro-1H-indene, which features a rotatable benzyl (B1604629) group attached to a dihydroindene core, multiple stable conformations, or conformers, may exist.

Conformational analysis aims to identify these different stable conformers and to determine their relative energies. Studies on structurally related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio theoretical studies to investigate conformational preferences. researchgate.net These studies reveal that different conformers, such as extended or semi-folded forms, can coexist with varying energy levels. researchgate.net Similarly, quantum chemistry calculations have been employed to analyze the preferred conformations of other complex indene (B144670) derivatives, confirming that specific arrangements are energetically favored. nih.gov

The geometry optimization for this compound would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. arxiv.orgresearchgate.net The process would identify various low-energy structures corresponding to different rotational positions of the benzyl group relative to the indene ring system.

Density Functional Theory (DFT) Applications in Reaction Energetics and Thermodynamics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It is particularly valuable for studying the energetics and thermodynamics of chemical reactions involving complex organic molecules.

DFT calculations are instrumental in evaluating the feasibility of a chemical reaction by determining its change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous, or exergonic, process. For instance, in the diastereospecific bis-alkoxycarbonylation of 1H-indene to form dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, DFT calculations were used to evaluate the reaction's thermodynamics. researchgate.netmdpi.com The calculated Gibbs free energy for this process was found to be -39.1 kcal/mol, confirming that the reaction is highly exergonic. mdpi.com

Such calculations can be applied to various reaction pathways involving this compound, providing crucial information on reaction spontaneity and helping to elucidate reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, a complete free energy profile for a proposed reaction can be constructed.

Table 1: Example of Calculated Thermodynamic Data for a Reaction Involving an Indene Derivative

| Parameter | Calculated Value (kcal/mol) | Implication |

|---|

Note: Data is for the bis-alkoxycarbonylation of 1H-indene to a dicarboxylate derivative, not this compound itself, but illustrates the application of DFT.

After a geometry optimization is complete, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). These calculations also provide the harmonic vibrational frequencies of the molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. researchgate.net

These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. For 2,3-dihydro-1H-indene (indan) and its derivatives, DFT calculations have shown good agreement between calculated and experimental vibrational modes. researchgate.net This analysis helps in the definitive assignment of spectral bands to specific molecular motions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide insights into the molecule's electronic properties and its propensity to act as an electron donor (HOMO) or acceptor (LUMO). wikipedia.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govsapub.org A small energy gap suggests that the molecule is more polarizable, more reactive, and can be easily excited electronically. nih.gov

Table 2: Example of Frontier Molecular Orbital Energies from DFT Calculations

| Molecule Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Schiff Base Compound | -0.26751 nih.gov | -0.18094 nih.gov | 0.08657 nih.gov |

Note: These values are for different molecular systems and illustrate the type of data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.comjmaterenvironsci.com The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions.

Typically, red or yellow regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govmdpi.com These areas are often associated with electronegative atoms like oxygen or nitrogen. jmaterenvironsci.com Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often located around hydrogen atoms. nih.govmdpi.com

For this compound, an MEP analysis would highlight the electron-rich aromatic rings (negative potential) and the electron-deficient hydrogen atoms (positive potential). nih.gov This information is invaluable for predicting how the molecule will interact with other reagents, including its hydrogen-bonding capabilities and sites of initial attack in chemical reactions. jmaterenvironsci.comnih.gov

Advanced Applications and Synthetic Utility of 1 Benzyl 2,3 Dihydro 1h Indene Derivatives in Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The 2,3-dihydro-1H-indene framework is a foundational element for creating more intricate molecular architectures. Its derivatives serve as versatile building blocks, enabling the synthesis of compounds with significant biological or material properties. ontosight.ai For instance, the dihydroindene core is central to the design of novel tubulin polymerization inhibitors, which have shown potent anti-angiogenic and antitumor activity. nih.gov In one extensive study, a series of derivatives were synthesized and evaluated, with compound 12d (a complex dihydro-1H-indene derivative) emerging as a particularly powerful agent against four cancer cell lines, with IC50 values ranging from 0.028 to 0.087 µM. nih.gov

The utility of these scaffolds is also evident in their conversion to succinic acid ester derivatives through processes like bis-alkoxycarbonylation. mdpi.comresearchgate.net These esters are valuable intermediates and find use in various industrial applications. mdpi.com The inherent structure of the dihydroindene moiety allows for stereocontrolled functionalization, making it a reliable starting point for constructing complex, multi-chiral centers.

Table 1: Examples of Complex Molecules Derived from Dihydro-1H-indene Scaffolds

| Precursor Scaffold | Synthetic Target Class | Notable Example | Application |

|---|---|---|---|

| 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one | Tubulin Polymerization Inhibitors | Compound 12d | Anticancer, Anti-angiogenic nih.gov |

| 1H-Indene | Succinic Acid Ester Derivatives | dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | Industrial Synthesis mdpi.comresearchgate.net |

Development of Chiral Scaffolds and Ligands for Asymmetric Catalysis

A key area of development for 1-benzyl-2,3-dihydro-1H-indene derivatives is in the field of asymmetric catalysis. The rigid, fused-ring structure provides a predictable three-dimensional framework that can be functionalized to create chiral ligands capable of controlling the stereochemical outcome of a reaction.

A significant breakthrough in this area is the diastereospecific synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. mdpi.comresearchgate.net This process utilizes a palladium(II)-catalyzed bis-alkoxycarbonylation of 1H-indene. mdpi.com The reaction's high diastereospecificity is achieved through a catalytic system formed in situ from palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) and the specific aryl α-diimine ligand, N2,N3-bis(2,6-dimethylphenyl)butane-2,3-diimine. mdpi.comresearchgate.net This method proceeds under mild conditions (4 bar of CO at 20 °C) and effectively transforms the simple, inexpensive 1H-indene into a valuable chiral building block with a defined syn stereochemistry. mdpi.com The resulting succinic acid ester is a precursor for developing more complex chiral structures.

Table 2: Catalytic System for Diastereospecific Synthesis of a Chiral Dihydro-1H-indene Derivative

| Component | Chemical Name/Formula | Role | Reference |

|---|---|---|---|

| Catalyst Precursor | Pd(TFA)₂ (Palladium(II) trifluoroacetate) | Forms the active catalyst | mdpi.comresearchgate.net |

| Ligand | N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | Controls stereoselectivity | mdpi.comresearchgate.net |

| Oxidant | p-Benzoquinone | Regenerates the active catalytic species | mdpi.comresearchgate.net |

| Nucleophile/Solvent | Benzyl (B1604629) alcohol | Acts as both reactant and solvent | mdpi.comresearchgate.net |

Transformations to Novel Polycyclic Aromatic and Heterocyclic Systems

The this compound core is an excellent template for constructing novel polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The existing benzene (B151609) ring can be augmented through annulation reactions, while the five-membered ring can be modified or used as an anchor for building new ring systems.

For example, synthetic strategies targeting tubulin inhibitors often involve the reaction of a 2,3-dihydro-1H-inden-1-one with various substituted benzaldehydes. nih.gov This process extends the molecular framework by adding another aromatic ring, leading to complex polycyclic structures. Further reductions and modifications of the resulting benzylidene-indene system create a library of diverse and potent molecular frameworks. nih.gov

While direct transformations of the parent this compound are specific to the desired target, related indene (B144670) systems demonstrate the potential for such conversions. For instance, the development of a gold-catalyzed cascade reaction of β-(2-aminophenyl)-α,β-ynones with ynamides provides a route to polysubstituted 2-aminoquinolines, showcasing how a phenyl ring with an appropriate side chain can be transformed into a fused heterocyclic system. acs.org Similarly, formal [4+1] annulation reactions are employed to synthesize 2,3-dihydrobenzofurans, indicating the possibility of building heterocyclic rings onto the core indene structure. acs.org

Exploration in Materials Chemistry for Functional Materials Development

The structural and electronic properties of indene derivatives make them attractive candidates for the development of novel functional materials. ontosight.ai These compounds can serve as fundamental building blocks for creating polymers, dyes, and other materials possessing unique optical and electronic characteristics. ontosight.ai The ability to introduce various functional groups onto the this compound skeleton allows for the fine-tuning of properties like solubility, thermal stability, and light absorption/emission.

The synthesis of succinic acid ester derivatives from 1H-indene highlights their application in various industrial fields, which can include the formulation of cosmetics and specialty polymers. mdpi.com The rigid, conjugated system inherent in some indene derivatives can be exploited to create organic semiconductors or components for organic light-emitting diodes (OLEDs), although specific research on this compound itself in this context is still emerging. The core structure provides a robust scaffold that can be functionalized with chromophores or electronically active groups to engineer materials with desired performance characteristics.

Synthetic Routes to Advanced Molecular Frameworks

The creation of advanced molecular frameworks from the this compound core relies on several strategic synthetic routes. These methods range from classical cyclization reactions to modern transition-metal-catalyzed functionalizations.

One powerful route begins with the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid. For example, 3-(3,4,5-trimethoxyphenyl)propanoic acid can be cyclized using polyphosphoric acid (PPA) to yield the corresponding 2,3-dihydro-1H-inden-1-one. nih.gov This indenone is a key intermediate that can undergo further reactions, such as aldol (B89426) condensation with benzaldehydes, followed by reduction steps using reagents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/Pd-C) to produce complex, multi-substituted dihydroindene frameworks. nih.gov

A second, highly sophisticated approach involves the direct functionalization of the indene double bond. The palladium-catalyzed bis-alkoxycarbonylation of 1H-indene with benzyl alcohol is a prime example, yielding a chiral dicarboxylate derivative in a single, highly diastereospecific step. mdpi.comresearchgate.net This method showcases the power of homogeneous catalysis to build complex stereochemistry efficiently.

More advanced techniques, such as gold(I)-catalyzed direct Csp³-H activation, represent the cutting edge of indene synthesis, offering practical and high-yielding procedures that avoid the pre-functionalization of starting materials. researchgate.net

Table 3: Comparison of Synthetic Routes to Advanced Dihydro-1H-indene Frameworks

| Route | Key Reaction(s) | Starting Materials | Key Features |

|---|---|---|---|

| Intramolecular Cyclization | Friedel-Crafts acylation, Aldol condensation, Reduction | Substituted Phenylpropanoic Acids, Benzaldehydes | Stepwise construction, versatile for substitution patterns nih.gov |

| Catalytic Functionalization | Pd-catalyzed bis-alkoxycarbonylation | 1H-Indene, Benzyl alcohol, CO | High diastereospecificity, mild conditions, atom-economical mdpi.comresearchgate.net |

| Direct C-H Activation | Gold(I)-catalyzed Csp³-H activation | Alkyne-containing precursors | High efficiency, avoids pre-functionalization researchgate.net |

Q & A

Q. What are the recommended safety protocols for handling 1-Benzyl-2,3-dihydro-1H-indene in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Toxic intermediates generated during reactions (e.g., halogenated byproducts) require handling in fume hoods or gloveboxes. Post-experiment waste should be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of H-NMR and C-NMR to identify proton and carbon environments, respectively. For crystallographic confirmation, X-ray diffraction (e.g., ORTEP-III software) resolves bond lengths and angles, critical for distinguishing between stereoisomers or conformational isomers .

Q. What are common synthetic routes for preparing this compound derivatives?

- Methodological Answer : A six-step synthesis starting from substituted benzaldehydes involves:

Wittig reaction to extend the carbon chain.

Catalytic hydrogenation to reduce double bonds.

Bromination/fluorination for halogen substitution.

Claisen condensation for cyclization.

Example: Synthesis of spirocyclic derivatives via rearrangement and cyclization steps .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve thermochemical accuracy. Basis sets like 6-31G(d,p) model electron distribution, while Gibbs free energy calculations predict reaction feasibility. Validate against experimental atomization energies (average deviation ≤2.4 kcal/mol) .

Q. What strategies resolve contradictions in reaction yields between different synthetic pathways?

- Methodological Answer : Compare step efficiency using kinetic studies (e.g., Arrhenius plots) and identify bottlenecks (e.g., steric hindrance in benzyl-substituted intermediates). For example, catalytic hydrogenation may underperform in sterically crowded systems, favoring alternative methods like Grignard reactions .

Q. How can this compound derivatives be evaluated for biological activity?

- Methodological Answer : Screen for antimicrobial/anticancer properties via:

Q. What computational tools predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Use molecular electrostatic potential (MEP) maps to identify electron-rich regions. Fukui indices ( and ) quantify nucleophilic/electrophilic sites. For example, fluorine substitution at C4/C6 (via CAS 1188146-38-4) directs electrophiles to the para position due to inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.